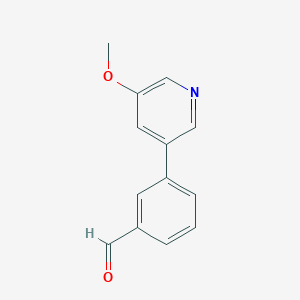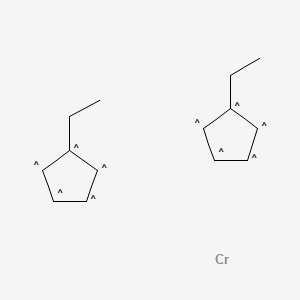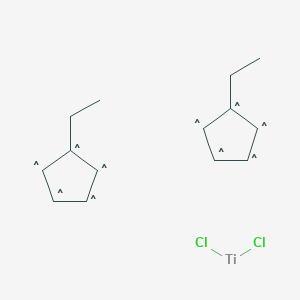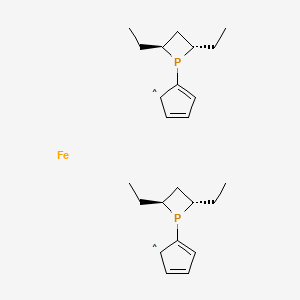
(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide, also known as (S)-1-Bromo-3-phenylpropan-2-amine HBr, is an organic compound with the molecular formula C8H11Br2N. This compound is a white crystalline solid that has a melting point of 130-132 °C and a boiling point of 220 °C. It is soluble in water and polar organic solvents. It is commonly used in organic synthesis and as a reagent in organic chemistry.
Mecanismo De Acción
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles such as alkenes, alkynes, and aldehydes to form new carbon-carbon and carbon-heteroatom bonds. It can also act as a base to deprotonate acids, such as carboxylic acids, and can be used to form carbon-carbon bonds via the formation of a bromonium ion.
Biochemical and Physiological Effects
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide does not have any known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-1-Bromo-3-phenylpropan-2-amine hydrobromide in lab experiments is its ease of use. It is a relatively stable compound and is easy to handle and store. It is also relatively inexpensive compared to other reagents. However, it is important to note that this compound is a strong acid and should be handled with caution to avoid skin and eye irritation.
Direcciones Futuras
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide has potential applications in the synthesis of a variety of compounds. It could be used to synthesize a range of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer drugs. It could also be used to synthesize a range of materials, such as polymers and nanomaterials. In addition, it could be used in the synthesis of bioactive compounds, such as natural products, and in the synthesis of chiral compounds. Finally, it could be used in the synthesis of peptides and other biopolymers.
Métodos De Síntesis
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide can be synthesized in two steps. The first step involves the reaction of 3-phenylpropan-2-amine with bromine to form (S)-1-bromo-3-phenylpropan-2-amine. The second step involves the reaction of (S)-1-bromo-3-phenylpropan-2-amine with hydrobromic acid to form (S)-1-bromo-3-phenylpropan-2-amine hydrobromide.
Aplicaciones Científicas De Investigación
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide is widely used in organic synthesis and as a reagent in organic chemistry. It is used as a catalyst for the synthesis of various compounds, such as the synthesis of β-lactams, β-amino acids, and β-lactones. It is also used in the synthesis of chiral compounds and in the synthesis of heterocyclic compounds. It is also used in the synthesis of nucleosides, nucleotides, and peptides.
Propiedades
IUPAC Name |
(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGXJCNUFAHMKY-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide | |
CAS RN |
283589-06-0 |
Source


|
| Record name | Benzeneethanamine, α-(bromomethyl)-, hydrobromide (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283589-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)










